Metanephrine

Descripción

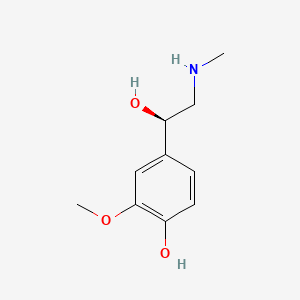

Structure

3D Structure

Propiedades

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJCTZKFYGDABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863478 | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5001-33-2, 2282-54-4 | |

| Record name | Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2282-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METANEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZE0530JEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Pathways of Metanephrine and Normetanephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical pathways of metanephrine and northis compound. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development who require a detailed understanding of catecholamine metabolism and its clinical significance. This guide delves into the synthesis of precursor catecholamines, their conversion to metanephrines, and their subsequent degradation, with a focus on the key enzymes and their kinetics. Furthermore, it provides detailed experimental protocols for the accurate quantification of these crucial biomarkers.

The Catecholamine Synthesis Pathway

This compound and northis compound are the O-methylated metabolites of the catecholamines epinephrine and norepinephrine, respectively. The synthesis of these parent catecholamines is a multi-step enzymatic process that begins with the amino acid L-tyrosine.

The biosynthetic pathway for catecholamines primarily occurs in the adrenal medulla and postganglionic fibers of the sympathetic nervous system. The initial and rate-limiting step is the conversion of L-tyrosine to L-DOPA, catalyzed by tyrosine hydroxylase. L-DOPA is then rapidly decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC), which requires pyridoxal phosphate (vitamin B6) as a cofactor.

In dopaminergic neurons, the pathway ends with dopamine. However, in noradrenergic neurons and the adrenal medulla, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by dopamine β-hydroxylase, an enzyme that requires ascorbic acid (vitamin C) as a cofactor. Finally, in the adrenal medulla, norepinephrine is methylated to form epinephrine by phenylethanolamine N-methyltransferase (PNMT). This final step is notably stimulated by cortisol.

Metabolism of Catecholamines to Metanephrines

The conversion of catecholamines to their respective O-methylated metabolites, this compound and northis compound, is a critical step in their inactivation. This process is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1] COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT).[1] The membrane-bound form is particularly important in the adrenal medulla and in chromaffin tumor cells, where it continuously metabolizes newly synthesized catecholamines. This continuous, release-independent production of metanephrines within tumor cells is the cornerstone of their diagnostic utility for pheochromocytoma and paraganglioma.

Norepinephrine is O-methylated by COMT to form northis compound, while epinephrine is converted to this compound.[1] Dopamine is also a substrate for COMT, yielding 3-methoxytyramine.

Following their formation, this compound and northis compound can be further metabolized by monoamine oxidase (MAO) to vanillylmandelic acid (VMA).[2] Alternatively, they can be conjugated with sulfate or glucuronide and excreted in the urine.

Quantitative Data

Accurate measurement of this compound and northis compound levels in plasma and urine is essential for the biochemical diagnosis of pheochromocytoma and paraganglioma. The following tables summarize typical reference ranges obtained by liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the recommended analytical method due to its high sensitivity and specificity.[3] It is important to note that reference intervals can vary between laboratories.

Plasma Free Metanephrines

Measurement of plasma free metanephrines is considered the most sensitive test for the diagnosis of pheochromocytoma and paraganglioma.

| Analyte | Reference Range (Supine, LC-MS/MS) |

| Northis compound | |

| < 18 years | Not well established |

| 18-29 years | < 0.90 nmol/L |

| 30-39 years | < 1.04 nmol/L |

| 40-49 years | < 1.20 nmol/L |

| 50-59 years | < 1.39 nmol/L |

| ≥ 60 years | < 1.61 nmol/L |

| This compound | < 0.50 nmol/L |

| 3-Methoxytyramine | < 0.20 nmol/L |

Note: Reference ranges for plasma northis compound are age-dependent.[4][5] It is crucial to use age-adjusted reference intervals to minimize false-positive results, particularly in older patients.

24-Hour Urinary Fractionated Metanephrines

Analysis of a 24-hour urine collection for fractionated metanephrines is another highly sensitive and specific diagnostic test.

| Analyte | Reference Range (24-hour urine, LC-MS/MS) |

| Northis compound | < 350 mcg/24 hours |

| This compound | < 400 mcg/24 hours |

| Total Metanephrines | < 400 mcg/24 hours |

Note: mcg = micrograms. Reference ranges may be expressed in different units (e.g., μmol/24 hours) and can be sex-specific.[3]

Enzyme Kinetics

The following table provides kinetic parameters for the key enzymes involved in this compound and northis compound metabolism.

| Enzyme | Substrate | K_m | V_max |

| Catechol-O-methyltransferase (COMT) | |||

| Dopamine | Varies by isoform | - | |

| Norepinephrine | Varies by isoform | - | |

| Epinephrine | Varies by isoform | - | |

| Monoamine Oxidase (MAO) | |||

| Noradrenaline | 0.16 - 0.25 mM | 1.35 - 1.83 nmol O₂/min/mg protein |

Note: K_m and V_max values for COMT can vary significantly depending on the enzyme isoform (S-COMT vs. MB-COMT) and the specific substrate.[6] For MAO, dopamine is a better substrate than norepinephrine or epinephrine for both isoforms.[2] The provided values for noradrenaline are from studies on brain microvessels.[7]

Experimental Protocols

Measurement of Plasma Free Metanephrines by LC-MS/MS

I. Patient Preparation and Sample Collection

-

Patient Preparation: For optimal results, patients should fast overnight. They should also avoid caffeine, alcohol, and nicotine for at least 24 hours prior to sample collection. Strenuous exercise should also be avoided. Certain medications can interfere with the assay and should be discontinued if clinically permissible (see section 5). The patient should be in a supine position for at least 30 minutes before and during blood collection to minimize physiological fluctuations in catecholamine levels.

-

Sample Collection: Draw blood into a pre-chilled lavender-top (EDTA) tube. Place the tube on ice immediately after collection.

II. Sample Processing

-

Plasma Separation: Within one hour of collection, centrifuge the blood sample at 4°C to separate the plasma.

-

Storage: Transfer the plasma to a polypropylene tube and store at -20°C or colder until analysis.

III. Analytical Procedure (LC-MS/MS)

-

Protein Precipitation: To a small volume of plasma (e.g., 100-500 µL), add a protein precipitating agent (e.g., acetonitrile or methanol) containing deuterated internal standards for this compound and northis compound. Vortex and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): Load the supernatant from the protein precipitation step onto an SPE cartridge (e.g., a weak cation exchange or mixed-mode cartridge). Wash the cartridge to remove interfering substances, and then elute the metanephrines with an appropriate solvent.

-

Liquid Chromatography (LC): Inject the eluate onto an LC system. Chromatographic separation is typically achieved using a reversed-phase or HILIC column with a gradient elution of an aqueous mobile phase (containing an acid modifier like formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Detection is performed using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound, northis compound, and their internal standards are monitored for quantification.

24-Hour Urinary Fractionated Metanephrines Collection

-

Patient Instructions: The patient should be instructed on the proper collection procedure to ensure a complete and accurate 24-hour sample.[8] Dietary and medication restrictions should be reviewed (see section 5).

-

Collection Container: Provide the patient with a suitable collection container, which may contain a preservative such as hydrochloric acid (HCl) or boric acid.

-

Procedure:

-

On day 1, at a specific time (e.g., 8:00 AM), the patient should empty their bladder and discard this urine. This is the start time of the 24-hour collection.

-

All urine passed for the next 24 hours should be collected in the provided container.

-

The collection container should be kept refrigerated throughout the collection period.

-

On day 2, at the same time the collection started (e.g., 8:00 AM), the patient should empty their bladder and add this final urine to the collection container. This is the end of the 24-hour collection.

-

-

Laboratory Submission: The entire 24-hour urine collection should be brought to the laboratory. The total volume will be measured and recorded, and a well-mixed aliquot will be taken for analysis.

Interferences and Considerations

Several factors can interfere with the measurement of metanephrines and lead to false-positive results. It is crucial to consider these factors when interpreting results.

Drug Interferences

A number of medications can affect this compound levels either by physiological mechanisms (e.g., stimulating catecholamine release) or by analytical interference with the assay.

| Drug Class | Examples | Effect on this compound Levels |

| Tricyclic Antidepressants | Amitriptyline, Nortriptyline | Increase |

| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Tranylcypromine | Increase |

| Sympathomimetics | Pseudoephedrine, Amphetamines | Increase |

| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | Increase |

| Beta-blockers | Labetalol, Sotalol | Can interfere with some assays |

| Levodopa | - | Increase |

Note: It is recommended to discontinue potentially interfering medications for at least one to two weeks prior to testing, if clinically feasible.

Dietary Interferences

Certain foods and beverages can also influence this compound levels, although the effect is generally less pronounced than with medications.

| Food/Beverage | Effect |

| Caffeine | Can cause a transient increase |

| Bananas | Can increase levels, particularly of urinary metabolites |

| Citrus Fruits | May have a minor effect |

| Vanilla-containing foods | May interfere with older analytical methods |

Note: While strict dietary restrictions are not always necessary with modern LC-MS/MS methods, it is generally advisable to avoid excessive consumption of these items before and during sample collection.

Conclusion

The biochemical pathways of this compound and northis compound are central to our understanding of catecholamine physiology and pathophysiology. Accurate measurement of these metabolites is a cornerstone in the diagnosis of catecholamine-secreting tumors. This guide has provided a detailed overview of the synthesis and metabolism of these compounds, along with quantitative data and comprehensive experimental protocols. A thorough understanding of these pathways and the analytical methodologies is paramount for researchers and clinicians working in this field, and for the development of novel therapeutic agents targeting these pathways.

References

- 1. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Differential Susceptibilities of Catecholamines to Metabolism by Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Reference intervals for LC-MS/MS measurements of plasma free, urinary free and urinary acid-hydrolyzed deconjugated northis compound, this compound and methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of human soluble and membrane-bound catechol O-methyltransferase: a revised mechanism and description of the thermolabile variant of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mskcc.org [mskcc.org]

The Dual Role of Metanephrines in Pheochromocytoma: From Diagnostic Marker to Putative Signaling Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pheochromocytomas and paragangliomas (PPGLs) are rare neuroendocrine tumors originating from chromaffin cells of the adrenal medulla and extra-adrenal sympathetic ganglia, respectively. A defining characteristic of these tumors is the excessive production of catecholamines—epinephrine, norepinephrine, and dopamine. For decades, the measurement of these catecholamines and their metabolites has been the cornerstone of biochemical diagnosis. Among these metabolites, the O-methylated derivatives, metanephrine and northis compound, have emerged as superior biomarkers. This is not merely due to their stability, but because their production is a core component of pheochromocytoma pathophysiology. Emerging evidence now suggests that metanephrines may not be inert byproducts but could function as active signaling molecules, contributing to the tumor's own pathophysiology. This technical guide provides a comprehensive overview of the role of metanephrines in pheochromocytoma, detailing their production, diagnostic utility, and potential signaling functions, with a focus on quantitative data, experimental methodologies, and signaling pathways.

I. Intratumoral Production of Metanephrines: A Paradigm Shift in Diagnosis

The diagnostic superiority of plasma free metanephrines stems from their continuous production within the tumor cells, a process largely independent of the episodic release of catecholamines that characterizes the clinical presentation of pheochromocytoma.[1][2][3] This intratumoral metabolism is a key pathophysiological feature of these tumors.

The Biochemical Pathway

Catecholamines synthesized in pheochromocytoma cells are packaged into chromaffin granules. A portion of these catecholamines leaks from these storage vesicles into the cytoplasm. Within the cytoplasm, the enzyme catechol-O-methyltransferase (COMT), particularly the membrane-bound form, is highly expressed in pheochromocytoma cells.[2][4] COMT catalyzes the O-methylation of epinephrine and norepinephrine to form this compound and northis compound, respectively. These metabolites then diffuse out of the tumor cells into the circulation. This continuous, enzyme-driven production results in a steady-state elevation of plasma free metanephrines, providing a more reliable diagnostic window than the fluctuating levels of secreted catecholamines.[5] In fact, it is estimated that over 93% of circulating free metanephrines in patients with pheochromocytoma are derived from this intratumoral metabolism.[1][2]

II. Quantitative Data in Pheochromocytoma Diagnosis

The measurement of plasma free metanephrines and urinary fractionated metanephrines are the recommended initial tests for diagnosing pheochromocytoma due to their high diagnostic sensitivity.[6][7]

Plasma Free Metanephrines

The high sensitivity of plasma free metanephrines means that a normal result can reliably exclude the presence of a pheochromocytoma.[3] However, false positives can occur, necessitating careful interpretation of results in the context of clinical presentation and potential interfering factors.

Table 1: Diagnostic Performance of Plasma Free Metanephrines

| Test | Sensitivity | Specificity | Source |

| Plasma Free Metanephrines | 96-100% | 85-100% | [5][6] |

| Plasma Catecholamines | 85% | Not specified | [6] |

| Urinary Metanephrines | 89% | Not specified | [6] |

Table 2: Reference Ranges for Plasma Free Metanephrines (Supine Collection)

| Analyte | Reference Range (nmol/L) | Reference Range (pg/mL) | Notes | Source |

| Northis compound | Varies with age (e.g., <0.47 in children to <1.05 in adults >60) | Varies with age | Age-adjusted reference intervals are crucial for minimizing false-positive results. | [8] |

| This compound | < 0.45 | < 88 | [8] |

Urinary Fractionated Metanephrines

Measurement of 24-hour urinary fractionated metanephrines is another highly sensitive diagnostic tool.

Table 3: Reference Ranges for 24-Hour Urinary Fractionated Metanephrines

| Analyte | Reference Range (µg/24 hours) | Source |

| Northis compound | 121 - 855 | Mayo Clinic Laboratories |

| This compound | 44 - 478 | Mayo Clinic Laboratories |

III. Experimental Protocols

Measurement of Plasma Free Metanephrines by LC-MS/MS

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of plasma free metanephrines.

Protocol Outline:

-

Sample Collection: Blood should be collected from a supine patient who has been resting for at least 30 minutes to minimize physiological fluctuations in catecholamine levels.

-

Sample Preparation:

-

Plasma is separated by centrifugation.

-

Internal standards (deuterated metanephrines) are added to the plasma sample.

-

Proteins are precipitated using a solution like acetonitrile.

-

The supernatant is collected after centrifugation.

-

Solid-phase extraction (SPE) is performed to purify and concentrate the metanephrines.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into an LC system for chromatographic separation of this compound and northis compound.

-

The separated analytes are then introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound, northis compound, and their internal standards.

-

-

Data Analysis: The concentrations of this compound and northis compound in the patient sample are calculated by comparing their peak areas to those of the internal standards and a standard curve.

Western Blot Analysis of COMT in Pheochromocytoma Tissue

Western blotting can be used to determine the expression levels of COMT in tumor tissue.

Protocol Outline:

-

Tissue Homogenization: Frozen pheochromocytoma tissue is homogenized in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: A known amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for COMT.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light. The light is captured on X-ray film or with a digital imaging system. The intensity of the bands corresponds to the amount of COMT protein.

IV. Metanephrines as Potential Signaling Molecules

While the role of metanephrines as diagnostic markers is well-established, their potential function as active signaling molecules in the tumor microenvironment is an emerging area of research. The high intratumoral concentrations of metanephrines raise the possibility that they could exert autocrine or paracrine effects on pheochromocytoma cells.

Activation of Adrenergic Receptors

This compound has been shown to activate postsynaptic alpha-adrenoceptors.[9] Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The activation of α1-adrenergic receptors, for instance, is coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These pathways can influence a variety of cellular processes, including proliferation, differentiation, and survival.

Implications for Tumor Biology and Drug Development

If metanephrines are indeed active signaling molecules, this could have significant implications for our understanding of pheochromocytoma growth and progression. For example, autocrine signaling by metanephrines could contribute to a positive feedback loop that promotes tumor cell proliferation and survival. Furthermore, the signaling pathways activated by metanephrines could represent novel therapeutic targets for the treatment of metastatic or inoperable pheochromocytoma. The development of antagonists for the specific adrenergic receptor subtypes activated by metanephrines could offer a targeted therapeutic approach.

V. Future Directions and Conclusion

The role of metanephrines in the pathophysiology of pheochromocytoma has evolved from being considered simple, inactive metabolites to being recognized as crucial diagnostic markers produced by the tumor itself. The next frontier in this field is to fully elucidate their potential role as signaling molecules. Future research should focus on:

-

Characterizing the specific adrenergic receptor subtypes that are activated by this compound and northis compound in pheochromocytoma cells.

-

Investigating the downstream signaling pathways that are activated by this compound-receptor binding and their effects on cellular processes such as proliferation, migration, and angiogenesis.

-

Exploring the therapeutic potential of targeting this compound-induced signaling pathways in preclinical models of pheochromocytoma.

References

- 1. Sympatho-adrenergic activation by endurance exercise: Effect on metanephrines spillover and its role in predicting athlete’s performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasma metanephrines are markers of pheochromocytoma produced by catechol-O-methyltransferase within tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pheochromocytoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 5. Pheochromocytoma-paraganglioma: Biochemical and genetic diagnosis | Nefrología [revistanefrologia.com]

- 6. Pheochromocytoma Workup: Approach Considerations, this compound and Catecholamine Testing, Additional Laboratory Tests [emedicine.medscape.com]

- 7. Pheochromocytoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma [frontiersin.org]

- 9. Differences between presynaptic and postsynaptic alpha-adrenoceptors in the isolated nictitating membrane of the cat: effects of this compound and tolazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Metanephrine as a Biomarker for Neuroendocrine Tumors: An In-Depth Technical Guide

Introduction

Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms originating from neuroendocrine cells.[1][2] A specific type of NET, pheochromocytomas (originating from the adrenal medulla) and paragangliomas (originating from extra-adrenal chromaffin cells), are characterized by the production of catecholamines.[1][3][4] The accurate diagnosis of these tumors is critical due to the potential for life-threatening cardiovascular complications arising from excessive catecholamine secretion.[5][6] This guide provides a comprehensive technical overview of metanephrines, the methylated metabolites of catecholamines, as the primary biomarkers for the diagnosis of pheochromocytoma and paraganglioma (PPGL).

Biochemistry of Catecholamine Synthesis and Metabolism

Catecholamines, including epinephrine, norepinephrine, and dopamine, are synthesized from the amino acid L-tyrosine.[7][8][9] This process primarily occurs in the chromaffin cells of the adrenal medulla and sympathetic neurons.[9] The key insight for diagnostics is that catecholamines produced by pheochromocytomas are metabolized to metanephrines within the tumor cells themselves.[3] This metabolism is continuous and independent of the episodic release of catecholamines, making metanephrines a more reliable diagnostic marker.[5]

The synthesis and metabolism pathway is as follows:

-

Tyrosine Hydroxylation: L-tyrosine is converted to L-DOPA by tyrosine hydroxylase. This is the rate-limiting step in catecholamine biosynthesis.[8][10]

-

Decarboxylation: L-DOPA is converted to dopamine by DOPA decarboxylase.[10]

-

Hydroxylation: Dopamine is converted to norepinephrine by dopamine β-hydroxylase.[10]

-

Methylation: In the adrenal medulla, norepinephrine is methylated to form epinephrine by phenylethanolamine N-methyltransferase (PNMT).[7]

-

Metabolism to Metanephrines: Epinephrine and norepinephrine are metabolized by catechol-O-methyltransferase (COMT) to metanephrine and northis compound, respectively.[3][10]

-

Further Metabolism: Metanephrines are further metabolized by monoamine oxidase (MAO) to vanillylmandelic acid (VMA).[10]

Clinical Significance and Diagnostic Accuracy

The measurement of plasma free metanephrines or 24-hour urinary fractionated metanephrines is the recommended initial test for diagnosing PPGLs.[11][12] This is due to their superior diagnostic sensitivity compared to measurements of plasma or urinary catecholamines.[4][5]

Data Presentation

The diagnostic performance of this compound testing is summarized in the tables below. It is important to note that while plasma testing is more sensitive, urinary testing offers higher specificity.[13]

Table 1: Diagnostic Accuracy of Metanephrines for Pheochromocytoma and Paraganglioma

| Test | Sensitivity | Specificity | Source(s) |

| Plasma Free Metanephrines (Combined) | 96-100% | 85-94% | [3][6][14] |

| Urinary Fractionated Metanephrines (24-hour) | 87.5-97.2% | 98.1-99.7% | [3][15] |

| Salivary Metanephrines | 89% | 87% | [16][17] |

Table 2: Reference Ranges for Plasma Free Metanephrines

| Analyte | Age Group | Reference Range (Supine Collection) | Source(s) |

| This compound | All | < 0.32 - 0.45 nmol/L | [18] |

| Northis compound | Children | < 0.47 nmol/L | [18][19] |

| 40-49 years | < 0.79 nmol/L | [19] | |

| 50-59 years | < 0.87 nmol/L | [19] | |

| ≥ 60 years | < 1.05 nmol/L | [18][19] | |

| 5-11 years (Male) | 0.0–165.9 pg/mL | [20] | |

| 5-11 years (Female) | 0.0–148.0 pg/mL | [20] | |

| 12-19 years | 0.0–150.8 pg/mL | [20] |

Note: Reference ranges can vary between laboratories and methodologies. Age-adjusted reference intervals for northis compound are recommended to improve specificity.[18][19][20]

Table 3: Reference Ranges for 24-Hour Urinary Fractionated Metanephrines

| Analyte | Age/Sex | Reference Range (μmol/24 hours) | Source(s) |

| This compound | Male | < 1.9 | [21] |

| Female | < 1.4 | [21] | |

| Northis compound | 18-40 years (Male) | < 3.6 | [21] |

| 18-40 years (Female) | < 3.0 | [21] | |

| 40-60 years (Male) | < 4.25 | [21] | |

| 40-60 years (Female) | < 3.45 | [21] | |

| > 60 years (Male) | < 4.5 | [21] | |

| > 60 years (Female) | < 3.65 | [21] |

Note: It is crucial to interpret results in the context of the patient's clinical presentation and concomitant medications, as some drugs can cause false-positive elevations.[6][22][23]

Experimental Protocols

The most accurate and widely used method for quantifying metanephrines is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5][11][24]

Protocol 1: Plasma Free this compound Analysis by LC-MS/MS

-

Patient Preparation and Sample Collection:

-

The patient should discontinue interfering medications if clinically feasible.[6][22]

-

Blood should be drawn with the patient in a supine position for at least 15-20 minutes to avoid postural-induced increases in northis compound.[3][18]

-

Collect blood in a tube containing a suitable anticoagulant (e.g., EDTA).

-

Centrifuge the sample promptly to separate the plasma.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Pre-treat 250 μL of plasma with 250 μL of 50-mM ammonium acetate containing deuterated internal standards.

-

Condition a weak cation exchange (WCX) SPE cartridge with methanol and an appropriate buffer (e.g., 10 mM NH4H2PO4, pH 6.5).

-

Load the pre-treated plasma sample onto the SPE cartridge.[24]

-

Wash the cartridge sequentially with water, methanol, and acetonitrile with 0.2% formic acid to remove interferences.[24]

-

Elute the metanephrines with two aliquots of methanol or acetonitrile containing 2% formic acid.[24]

-

Evaporate the eluate to dryness under a stream of nitrogen.[25]

-

Reconstitute the sample in a mobile phase-compatible solution (e.g., 0.2% formic acid in water).[24]

-

-

LC-MS/MS Analysis:

-

Chromatography: Utilize a reversed-phase or HILIC column for separation.[25] A gradient elution with mobile phases consisting of aqueous and organic solvents (e.g., water and methanol/acetonitrile) with a modifier like formic acid is typically used.[24]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[26][27] Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for this compound, northis compound, and their deuterated internal standards for quantification.[27]

-

Protocol 2: 24-Hour Urinary Fractionated this compound Analysis

-

Patient Preparation and Sample Collection:

-

The patient should avoid caffeine and certain medications before and during collection.[12]

-

Begin the 24-hour collection by having the patient void and discard the first morning urine. Note the start time.[12]

-

Collect all subsequent urine for the next 24 hours in a container with a preservative (e.g., boric acid or 50% acetic acid).[13][22][23][28]

-

The container should be kept refrigerated during the collection period.[22]

-

At the end of the 24-hour period, the patient should void one last time and add this to the collection. Note the end time.[12]

-

-

Sample Processing:

-

Sample Preparation and LC-MS/MS Analysis:

-

The analytical procedure is similar to that for plasma, involving a hydrolysis step (if measuring total metanephrines) followed by solid-phase extraction and LC-MS/MS analysis.

-

Clinical Diagnostic Algorithm

The diagnosis of PPGL involves a multi-step process that begins with clinical suspicion and is confirmed through biochemical testing and subsequent imaging.

If initial biochemical tests are positive (typically >3-4 times the upper limit of normal), imaging studies such as CT, MRI, or functional imaging (e.g., MIBG scan) are performed to locate the tumor.[3][29][30] For borderline elevations, further investigation, such as a clonidine suppression test, may be warranted to differentiate true positives from false positives.[3][20]

The measurement of plasma free metanephrines and urinary fractionated metanephrines represents the cornerstone of the biochemical diagnosis of pheochromocytoma and paraganglioma. Their high diagnostic sensitivity, particularly for plasma free metanephrines, is attributed to the continuous intratumoral metabolism of catecholamines. The implementation of advanced analytical techniques like LC-MS/MS has further enhanced the accuracy of these measurements. A thorough understanding of the pre-analytical requirements, analytical methodologies, and the clinical context is paramount for the accurate interpretation of results and optimal patient management.

References

- 1. neuroendocrine.org.au [neuroendocrine.org.au]

- 2. research.rug.nl [research.rug.nl]

- 3. Pheochromocytoma Workup: Approach Considerations, this compound and Catecholamine Testing, Additional Laboratory Tests [emedicine.medscape.com]

- 4. Plasma free metanephrines | Pathology Tests Explained [pathologytestsexplained.org.au]

- 5. wardelab.com [wardelab.com]

- 6. Pheochromocytoma Lab Tests [adrenal.com]

- 7. researchgate.net [researchgate.net]

- 8. Catecholamine - Wikipedia [en.wikipedia.org]

- 9. karger.com [karger.com]

- 10. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. labcorp.com [labcorp.com]

- 13. neurology.testcatalog.org [neurology.testcatalog.org]

- 14. ACCURACY OF PLASMA FREE METANEPHRINES IN THE DIAGNOSIS OF PHEOCHROMOCYTOMA AND PARAGANGLIOMA: A SYSTEMATIC REVIEW AND META-ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Diagnostic Accuracy of Salivary Metanephrines in Pheochromocytomas and Paragangliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diagnostic Accuracy of Salivary Metanephrines in Pheochromocytomas and Paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reference intervals for plasma free metanephrines with an age adjustment for northis compound for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. labcorp.com [labcorp.com]

- 21. Measurement of urinary metanephrines to screen for pheochromocytoma in an unselected hospital referral population - PMC [pmc.ncbi.nlm.nih.gov]

- 22. childrensmn.org [childrensmn.org]

- 23. Metanephrines and Normetanephrines, Urine | MLabs [mlabs.umich.edu]

- 24. agilent.com [agilent.com]

- 25. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]

- 26. scielo.br [scielo.br]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Metanephrines, Fractionated, 24-Hour, Urine (Sendout) [testguide.labmed.uw.edu]

- 29. Pheochromocytoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 30. cancerresearchuk.org [cancerresearchuk.org]

Metanephrine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanephrine, a metabolite of the catecholamine epinephrine, has long been established as a crucial peripheral biomarker for the diagnosis of pheochromocytoma and paraganglioma. However, its role within the central nervous system (CNS) remains a subject of limited investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's presence, synthesis, and potential functions within the CNS. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this molecule beyond its diagnostic utility in oncology. This document summarizes the biosynthesis and metabolism of this compound within the brain, collates available quantitative data, details relevant experimental protocols, and explores the putative, yet largely uninvestigated, functions of this compound in neuronal signaling and neurological disorders.

Introduction

Catecholamines, including dopamine, norepinephrine, and epinephrine, are fundamental neurotransmitters and hormones that regulate a vast array of physiological and cognitive processes.[1] Their synthesis and degradation are tightly controlled within the CNS. This compound is the 3-O-methylated metabolite of epinephrine, a conversion catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[2] While the physiological actions of epinephrine in the periphery are well-documented, its role as a neurotransmitter in the brain is complemented by the presence of its metabolite, this compound. The traditional view holds that metanephrines are biologically inactive byproducts of catecholamine breakdown.[3] However, the localized presence of both the precursor (epinephrine) and the synthesizing enzyme (COMT) within the CNS necessitates a more thorough examination of this compound's potential functions in neural circuits.

Biosynthesis and Metabolism of this compound in the CNS

The formation of this compound in the central nervous system is intricately linked to the synthesis and metabolism of its precursor, epinephrine.

Catecholamine Synthesis Pathway

The synthesis of catecholamines begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps:

-

Tyrosine to L-DOPA: The rate-limiting step is the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), catalyzed by tyrosine hydroxylase (TH).[4]

-

L-DOPA to Dopamine: L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).[4]

-

Dopamine to Norepinephrine: Dopamine is converted to norepinephrine by dopamine β-hydroxylase (DBH).[5]

-

Norepinephrine to Epinephrine: The final step in epinephrine synthesis is the methylation of norepinephrine by phenylethanolamine N-methyltransferase (PNMT).[5]

Epinephrine-producing neurons are found in the medulla oblongata, from where they project to various brain regions.[1]

This compound Formation

This compound is formed from epinephrine through the action of Catechol-O-methyltransferase (COMT). COMT is present in the synaptic cleft and the cytosol of cells and requires Mg2+ as a cofactor.[4] Within the CNS, COMT is not restricted to presynaptic catecholaminergic neurons; it is also found in postsynaptic neurons and glial cells.[6] This widespread distribution suggests that this compound can be generated in various cellular compartments within the brain.

The metabolism of catecholamines is a crucial process for terminating their synaptic actions. While reuptake into presynaptic terminals is a primary mechanism for clearing catecholamines, enzymatic degradation by COMT and monoamine oxidase (MAO) also plays a significant role.[6]

Figure 1. Simplified pathway of catecholamine synthesis and metabolism.

Quantitative Data on Metanephrines

Quantitative data on this compound concentrations within the CNS are limited, with most studies focusing on plasma and urine levels for diagnostic purposes.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| Northis compound | Plasma | Healthy | <0.90 nmol/L | [3] |

| This compound | Plasma | Healthy | <0.51 nmol/L | [7] |

| Northis compound | Plasma | Pheochromocytoma | Significantly elevated | [3] |

| This compound | Plasma | Pheochromocytoma | Significantly elevated | [7] |

| Northis compound | 24-hour Urine | Healthy | Varies (assay dependent) | [8] |

| This compound | 24-hour Urine | Healthy | Varies (assay dependent) | [8] |

Note: The provided plasma reference ranges are for peripheral blood and may not directly reflect CNS concentrations. Data for cerebrospinal fluid (CSF) and specific brain regions are not consistently reported in the literature.

Putative Functions of this compound in the CNS

The functional role of this compound in the CNS is largely speculative and represents a significant gap in our current knowledge. While traditionally considered an inactive metabolite, several lines of indirect evidence suggest potential neuromodulatory roles that warrant further investigation.

-

Receptor Interaction: There is currently no direct evidence to suggest that this compound binds with high affinity to adrenergic or other neurotransmitter receptors in the CNS. However, subtle interactions or binding to as-yet-unidentified receptors cannot be ruled out.

-

Neuromodulation: It is plausible that this compound could act as a weak neuromodulator, subtly altering the neuronal excitability or the release of other neurotransmitters.

-

Glial Signaling: Given that COMT is present in glial cells, this compound produced in these cells could potentially participate in glia-neuron communication.[6]

-

Pathophysiological Marker: Alterations in CNS this compound levels may be indicative of specific neurological or psychiatric conditions, reflecting changes in central catecholaminergic activity. The measurement of neurotransmitters and their metabolites in CSF is increasingly recognized as a valuable tool for diagnosing and understanding neurological disorders.[9]

Experimental Protocols

Investigating the function of this compound in the CNS requires a combination of sophisticated analytical and physiological techniques.

Measurement of Metanephrines in Brain Tissue and CSF

a) High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold-standard for the sensitive and specific quantification of metanephrines.[10]

-

Sample Preparation:

-

Brain tissue is homogenized in an appropriate buffer (e.g., perchloric acid) to precipitate proteins.

-

CSF samples are typically centrifuged to remove any cellular debris.

-

Solid-phase extraction (SPE) with a weak cation-exchange mechanism is commonly used to isolate and concentrate metanephrines from the matrix.[11]

-

Eluted samples are dried and reconstituted in the mobile phase.[11]

-

-

Chromatographic Separation:

-

A reversed-phase C18 column is typically used for separation.

-

The mobile phase usually consists of a gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile.[10]

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive ion mode is used.

-

Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

-

b) Microdialysis

This technique allows for the in vivo sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[12][13]

-

Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotactically implanted into the target brain region.[12]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[14]

-

Sample Collection: Small molecules, including this compound, diffuse across the membrane into the aCSF, which is then collected for analysis by a sensitive analytical method like HPLC-MS/MS.[14]

Figure 2. Workflow for in vivo microdialysis.

Investigating Functional Effects

a) Intracerebroventricular (ICV) Administration

Direct administration of this compound into the cerebral ventricles bypasses the blood-brain barrier, allowing for the study of its central effects on behavior, neurochemistry, and physiology.[15]

-

Cannula Implantation: A guide cannula is stereotactically implanted into a lateral ventricle of the brain of an anesthetized animal.

-

Infusion: After recovery, a specific dose of this compound is infused through an injection cannula that fits into the guide cannula.

-

Behavioral/Physiological Assessment: The animal is then observed for changes in behavior (e.g., locomotor activity, anxiety-like behavior) or physiological parameters.

b) Brain Slice Electrophysiology

This in vitro technique allows for the direct assessment of the effects of this compound on neuronal activity.[16]

-

Slice Preparation: Thin slices of specific brain regions are prepared from an animal brain and maintained in a recording chamber with oxygenated aCSF.

-

Recording: Patch-clamp or extracellular field potential recordings are made from individual neurons or neuronal populations.[17]

-

Drug Application: A known concentration of this compound is bath-applied to the slice, and changes in neuronal firing rate, membrane potential, or synaptic transmission are recorded and analyzed.

Figure 3. Workflow for brain slice electrophysiology.

Future Directions and Conclusion

The function of this compound in the central nervous system remains a largely unexplored frontier in neuroscience. While its role as a peripheral biomarker is well-established, its potential as a neuromodulator or a marker of central catecholaminergic tone is an area ripe for investigation. Future research should focus on:

-

Direct Receptor Binding Studies: To determine if this compound interacts with any known or novel CNS receptors.

-

In-depth Electrophysiological Studies: To characterize the effects of this compound on the activity of different neuronal populations.

-

Advanced Neurochemical Monitoring: Utilizing techniques like microdialysis coupled with highly sensitive mass spectrometry to accurately measure basal and stimulated this compound levels in various brain regions.

-

Translational Studies: Investigating the correlation between CSF this compound levels and the clinical presentation of various neurological and psychiatric disorders.

References

- 1. Adrenaline - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 3. Northis compound - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Catecholamine - Wikipedia [en.wikipedia.org]

- 5. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Catecholamine synthesis and metabolism in the central nervous system of mice lacking α2-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. southtees.nhs.uk [southtees.nhs.uk]

- 8. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the role of cerebrospinal fluid as analyte in neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Metanephrines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of metanephrines, the O-methylated metabolites of catecholamines, marked a pivotal moment in our understanding of neurobiology and endocrine function. This technical guide provides a comprehensive historical perspective on this discovery, detailing the key experiments, the evolution of analytical methodologies, and the profound impact on clinical diagnostics, particularly for pheochromocytoma.

The Landscape Before Metanephrines: Early Catecholamine Research

The story of metanephrines begins with the broader history of catecholamine research. Adrenaline (epinephrine) was first isolated and purified in the late 19th and early 20th centuries.[1] By the mid-20th century, the biosynthetic pathway for catecholamines—from tyrosine to L-DOPA, then to dopamine, norepinephrine, and finally epinephrine—had been largely elucidated.[1] A key area of investigation was the mechanism by which the physiological actions of catecholamines were terminated. Initially, it was believed that enzymatic degradation by monoamine oxidase (MAO) was the primary route of inactivation.[2][3] However, the observation that inhibiting MAO did not fully prolong the effects of administered catecholamines suggested that other metabolic pathways were involved.[2]

The Seminal Discovery of Catechol-O-Methyltransferase (COMT)

The breakthrough came in the late 1950s from the laboratory of American biochemist Julius Axelrod.[4][5] Intrigued by a 1957 report on the excretion of 3-methoxy-4-hydroxymandelic acid (VMA), an O-methylated product, in patients with pheochromocytoma, Axelrod hypothesized the existence of an enzyme capable of O-methylating catecholamines.[3][4]

In 1957, Axelrod published his findings on a novel enzyme he named catechol-O-methyltransferase (COMT).[6][7] His subsequent work with R. Tomchick, published in 1958, provided a detailed characterization of this enzyme and its role in the metabolism of epinephrine and norepinephrine to metanephrine and northis compound, respectively.[1][8] This discovery fundamentally changed the understanding of catecholamine inactivation, establishing O-methylation as a major metabolic pathway.[9]

Key Experiments in the Discovery of COMT and Metanephrines

Axelrod's research involved a series of meticulous experiments to isolate, purify, and characterize COMT. The following sections detail the methodologies employed in these landmark studies.

Experimental Protocol: Purification of Catechol-O-Methyltransferase from Rat Liver

The following protocol is a summary of the methods described by Axelrod and Tomchick in their 1958 publication in the Journal of Biological Chemistry.[10]

1. Tissue Preparation:

- Livers from Sprague-Dawley rats were homogenized in 4 volumes of ice-cold 1.15% potassium chloride solution.

- The homogenate was centrifuged at 78,000 x g for 30 minutes to separate the soluble fraction (supernatant) from the particulate matter.

2. pH Fractionation:

- The soluble fraction was adjusted to pH 5.0 with 1 N acetic acid.

- The resulting precipitate was removed by centrifugation.

3. Ammonium Sulfate Precipitation:

- The supernatant from the previous step was subjected to ammonium sulfate fractionation. The protein fraction precipitating between 30% and 50% saturation was collected.

- The precipitate was dissolved in a small volume of 0.001 M phosphate buffer (pH 7.0) and dialyzed against the same buffer.

4. Calcium Phosphate Gel Adsorption and Elution:

- The dialyzed enzyme solution was treated with calcium phosphate gel.

- The gel was washed, and the enzyme was eluted with 0.1 M phosphate buffer (pH 7.8).

Table 1: Purification of Catechol-O-Methyltransferase from Rat Liver [10]

| Purification Step | Total Units* | Specific Activity (units/mg protein) |

| Soluble fraction of liver | 132 | 0.014 |

| pH 5.0 precipitate | 121 | 0.027 |

| Ammonium sulfate precipitate (30-50% saturation) | - | 0.080 |

| Calcium phosphate adsorption and elution | - | 0.420 |

*One unit is defined as 1 micromole of this compound formed in 30 minutes under the described assay conditions.

Experimental Protocol: Assay of COMT Activity

The activity of the purified COMT was determined by measuring the formation of this compound from epinephrine.[10]

Reaction Mixture:

-

Purified enzyme (0.15 mg of protein)

-

l-epinephrine-d-bitartrate (0.1 µmole)

-

Magnesium chloride (10 µmoles)

-

Phosphate buffer, pH 7.8 (50 µmoles)

-

S-adenosylmethionine (AMe) (variable amounts)

-

Final volume: 0.8 ml

Incubation:

-

The reaction mixture was incubated at 37°C for 30 minutes.

Measurement of this compound:

-

The reaction was stopped, and the amount of this compound formed was measured. Early methods for measuring this compound relied on fluorometric techniques.

Table 2: Enzymatic O-methylation of Epinephrine - Balance Study [10]

| S-adenosylmethionine (AMe) added (µmole) | l-Epinephrine metabolized (µmole) | This compound formed (µmole) |

| 0 | 0 | 0 |

| 0.05 | 0.033 | 0.037 |

| 0.10 | 0.050 | 0.051 |

The Evolution of Analytical Techniques for this compound Measurement

The ability to accurately measure metanephrines in biological fluids has been crucial for both research and clinical applications. The analytical methods have evolved significantly over time, from less specific and sensitive techniques to highly sophisticated chromatographic and mass spectrometric methods.

Early Methods: Fluorometric and Radioenzymatic Assays

Fluorometric Assays: Initial measurements of metanephrines relied on fluorometry.[11][12] This technique involves the chemical conversion of metanephrines into fluorescent compounds (fluorophores). The intensity of the fluorescence, measured with a fluorometer, is proportional to the concentration of the metanephrines.

Detailed Protocol: Simplified Fluorometric Method for Urinary Metanephrines [11]

-

Hydrolysis: Urine samples are subjected to acid hydrolysis to convert conjugated metanephrines to their free form.

-

Ion-Exchange Chromatography: The hydrolyzed urine is passed through an ion-exchange column to separate the metanephrines from interfering substances.

-

Elution: The metanephrines are eluted from the column.

-

Fluorophore Formation: The eluate is treated with an oxidizing agent (e.g., ferricyanide) at a specific pH to generate a fluorescent derivative.

-

Fluorescence Measurement: The fluorescence is measured at specific excitation and emission wavelengths (e.g., 405 nm and 505 nm, respectively).

While foundational, fluorometric assays suffered from a lack of specificity and were susceptible to interference from other compounds in the urine.[13]

Radioenzymatic Assays (REA): The development of radioenzymatic assays in the 1970s provided a significant improvement in sensitivity and specificity.[8][13] These assays utilized the enzyme COMT to transfer a radiolabeled methyl group from S-adenosylmethionine ([³H]-SAM) to the catecholamines in a sample, converting them to radiolabeled metanephrines.

Detailed Protocol: Radioenzymatic Assay for Catecholamines [14]

-

Enzymatic Reaction: The plasma or urine sample is incubated with purified COMT and [³H]-SAM. This converts the endogenous catecholamines (norepinephrine and epinephrine) to [³H]-northis compound and [³H]-metanephrine.

-

Extraction: The radiolabeled metanephrines are extracted from the reaction mixture using organic solvents.

-

Chromatographic Separation: Thin-layer chromatography (TLC) or other chromatographic techniques are used to separate the [³H]-northis compound and [³H]-metanephrine from other radiolabeled compounds.

-

Liquid Scintillation Counting: The radioactivity of the separated metanephrines is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the original concentration of catecholamines in the sample.

Although more sensitive and specific than fluorometric methods, REAs were technically complex, time-consuming, and expensive.[13]

Modern Techniques: HPLC and Mass Spectrometry

The advent of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) has revolutionized the measurement of metanephrines.[15][16] These methods offer superior sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC): HPLC separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound analysis, reverse-phase HPLC is commonly used, often coupled with electrochemical or fluorescence detection.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is currently the gold standard for this compound measurement.[15][18] After separation by HPLC, the analytes are ionized and introduced into a mass spectrometer. The first mass spectrometer selects the parent ion of the this compound, which is then fragmented. The second mass spectrometer detects specific fragment ions, providing a highly specific and sensitive measurement.

Signaling Pathways and Logical Relationships

The discovery of metanephrines clarified the metabolic fate of catecholamines. The following diagrams illustrate the key pathways and the logical progression of the discovery.

References

- 1. Enzymatic O-methylation of epinephrine and other catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catecholamines 101 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nationalacademies.org [nationalacademies.org]

- 4. remedypublications.com [remedypublications.com]

- 5. Julius Axelrod - Wikipedia [en.wikipedia.org]

- 6. A simple method for the assay of urinary metanephrines using high performance liquid chromatography with fluorescence detection. | Semantic Scholar [semanticscholar.org]

- 7. Inhibitors of Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Catecholamine Neurochemistry: A Legacy of Julius Axelrod - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Simplified fluorometry of total metanephrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Methods of plasma catecholamine measurement including radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of catecholamines by radioenzymatic assay using ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of this compound and Northis compound in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A simple method for the assay of urinary metanephrines using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pheochromocytoma - Wikipedia [en.wikipedia.org]

Genetic Regulation of Metanephrine Production in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheochromocytomas and paragangliomas (PPGLs) are rare neuroendocrine tumors characterized by the excessive production and secretion of catecholamines and their metabolites, metanephrines. The distinct biochemical phenotype of these tumors, particularly the differential production of metanephrine and northis compound, is closely linked to their underlying genetic drivers. This guide provides an in-depth exploration of the genetic regulation of this compound production in these tumors, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We will delve into the core signaling pathways, present quantitative data on this compound levels associated with specific gene mutations, and provide detailed experimental protocols for key analytical techniques.

Core Signaling Pathways in this compound Production

The production of metanephrines (this compound and northis compound) is a direct consequence of catecholamine synthesis and metabolism within tumor cells. The critical enzyme determining the production of this compound is Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine. The subsequent O-methylation of epinephrine by Catechol-O-methyltransferase (COMT) results in the formation of this compound.[1] The genetic landscape of PPGLs is broadly divided into two main clusters that dictate the expression of PNMT and, consequently, the tumor's biochemical phenotype.[2]

Cluster 1: Pseudohypoxia-Related PPGLs (Noradrenergic Phenotype)

Mutations in genes such as VHL, SDHA, SDHB, SDHC, and SDHD are associated with the activation of hypoxia-inducible factor (HIF) signaling pathways, creating a state of "pseudohypoxia."[3][4] This leads to the epigenetic silencing of the PNMT gene, resulting in a predominantly noradrenergic phenotype, characterized by the secretion of norepinephrine and its metabolite, northis compound.[5]

A key mechanism in SDHx-mutated tumors involves the accumulation of succinate, which acts as an oncometabolite.[6] Succinate inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to hypermethylation of the PNMT promoter and subsequent downregulation of its expression.[5][6]

Cluster 2: Kinase Signaling-Related PPGLs (Adrenergic Phenotype)

Mutations in genes such as RET, NF1, TMEM127, and MAX lead to the constitutive activation of kinase signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][7] This cascade of events results in the increased expression of the PNMT gene, leading to an adrenergic phenotype characterized by the production of both epinephrine and norepinephrine, and consequently, elevated levels of both this compound and northis compound.[8] The activated RET receptor tyrosine kinase, for instance, can trigger downstream signaling that promotes the transcription of genes involved in chromaffin cell differentiation and catecholamine synthesis, including PNMT.[9]

Quantitative Data on this compound Production

The biochemical phenotype of PPGLs, as determined by plasma levels of free metanephrines, serves as a strong indicator of the underlying genetic mutation. The following tables summarize the typical plasma concentrations of northis compound, this compound, and methoxytyramine in patients with different hereditary forms of pheochromocytoma.

Table 1: Plasma Free Metanephrines in Different Genetic Subtypes of PPGLs

| Genetic Mutation | Predominant Biochemical Phenotype | Plasma Northis compound (pmol/L) | Plasma this compound (pmol/L) | Plasma Methoxytyramine (pmol/L) |

| VHL | Noradrenergic | Markedly Elevated | Normal to Slightly Elevated | Normal to Slightly Elevated |

| SDHB/SDHD | Noradrenergic/Dopaminergic | Elevated | Normal to Slightly Elevated | Often Elevated |

| RET (MEN2) | Adrenergic | Elevated | Markedly Elevated | Normal to Elevated |

| NF1 | Adrenergic | Elevated | Markedly Elevated | Normal to Elevated |

| Reference Range | - | < 900 | < 500 | < 180 |

Data compiled from multiple sources.[1][10][11] Actual values can vary between individuals and laboratories.

Experimental Protocols

1. Measurement of Plasma Free Metanephrines by LC-MS/MS

This protocol outlines the key steps for the quantitative analysis of free this compound, northis compound, and 3-methoxytyramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation:

-

Collect blood samples from patients in a supine position after an overnight fast.

-

Separate plasma by centrifugation and store at -80°C until analysis.

-

To 100 µL of plasma, add an internal standard solution containing deuterated analogues of this compound, northis compound, and 3-methoxytyramine.

-

Precipitate proteins by adding a solvent such as acetonitrile, followed by vortexing and centrifugation.

-

The resulting supernatant is used for solid-phase extraction (SPE).

-

-

Solid-Phase Extraction (SPE):

-

Use a cation-exchange SPE cartridge to selectively retain the polar metanephrines.

-

Wash the cartridge to remove interfering substances.

-

Elute the metanephrines with a suitable solvent.

-

-

Liquid Chromatography (LC):

-

Inject the eluted sample into an LC system.

-

Separate the analytes using a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column with a gradient elution program.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Introduce the eluent from the LC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in the positive ion mode and use Multiple Reaction Monitoring (MRM) for detection and quantification of the specific precursor-to-product ion transitions for each analyte and its internal standard.

-

-

Data Analysis:

-

Quantify the concentration of each this compound by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

-

2. Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes the measurement of PNMT gene expression in tumor tissue relative to a reference gene.

Methodology:

-

RNA Extraction:

-

Homogenize fresh-frozen or RNAlater-preserved tumor tissue.

-

Extract total RNA using a commercially available kit (e.g., TRIzol or RNeasy).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality and Quantity Assessment:

-

Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Assess RNA integrity by gel electrophoresis or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the PNMT gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).

-

-

Real-Time PCR:

-

Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Monitor the fluorescence signal at each cycle.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for both the PNMT and the reference gene for each sample.

-

Calculate the relative expression of the PNMT gene using the comparative Ct (ΔΔCt) method, normalizing to the reference gene expression.

-

3. DNA Methylation Analysis of the PNMT Promoter

This protocol provides a general workflow for analyzing the methylation status of the PNMT promoter region.

Methodology:

-

Genomic DNA Extraction:

-

Extract high-quality genomic DNA from tumor tissue using a standard DNA extraction kit.

-

-

Sodium Bisulfite Conversion:

-

Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

-

PCR Amplification:

-

Amplify the promoter region of the PNMT gene from the bisulfite-converted DNA using primers specific for the converted sequence.

-

-

Methylation Analysis:

-

Pyrosequencing: This method allows for the quantitative analysis of methylation at individual CpG sites within the amplified region.

-

Methylation-Specific PCR (MSP): This technique uses two pairs of primers, one specific for the methylated sequence and another for the unmethylated sequence, to qualitatively or semi-quantitatively determine the methylation status.

-

-

Data Interpretation:

-

For pyrosequencing, the percentage of methylation at each CpG site is calculated.

-

For MSP, the presence or absence of a PCR product with the methylation-specific primers indicates the methylation status.

-

Conclusion

The genetic regulation of this compound production in PPGLs is a complex process intricately linked to the underlying molecular pathogenesis of these tumors. Understanding the distinct signaling pathways associated with different genetic subtypes provides a crucial framework for interpreting the biochemical phenotype, guiding genetic testing, and developing targeted therapies. The experimental protocols detailed in this guide offer a practical resource for researchers and clinicians working to unravel the complexities of these rare and challenging tumors. Continued research into these regulatory mechanisms will undoubtedly pave the way for more precise diagnostic tools and novel therapeutic interventions.

References

- 1. Plasma northis compound and this compound for detecting pheochromocytoma in von Hippel-Lindau disease and multiple endocrine neoplasia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma-Free this compound and Northis compound Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches to reduce succinate accumulation by restoration of succinate dehydrogenase activity in cultured adrenal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gene-quantification.de [gene-quantification.de]

- 5. PRECISION MEDICINE: AN UPDATE ON GENOTYPE/BIOCHEMICAL PHENOTYPE RELATIONSHIPS IN PHEOCHROMOCYTOMA/PARAGANGLIOMA PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical implications of the oncometabolite succinate in SDHx‐mutation carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylethanolamine N-methyltransferase downregulation is associated with malignant pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | RET signaling [reactome.org]

- 10. Measurements of Plasma Methoxytyramine, Northis compound and this compound as Discriminators of Different Hereditary forms of Pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurements of plasma methoxytyramine, northis compound, and this compound as discriminators of different hereditary forms of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Mechanisms of Metanephrine Release and Uptake

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the cellular and molecular processes governing the release and uptake of metanephrines. Metanephrines, the O-methylated metabolites of catecholamines, are critical biomarkers for diagnosing and understanding neuroendocrine tumors such as pheochromocytomas and paragangliomas. A thorough comprehension of their biochemical journey—from synthesis and release to cellular uptake and clearance—is fundamental for developing targeted therapies and advancing diagnostic methodologies.

Metanephrine Synthesis and Release: A Two-Part Process